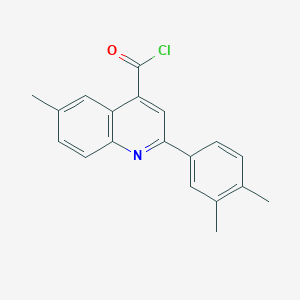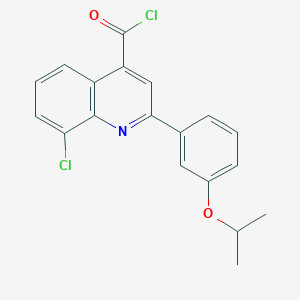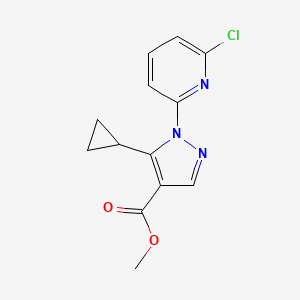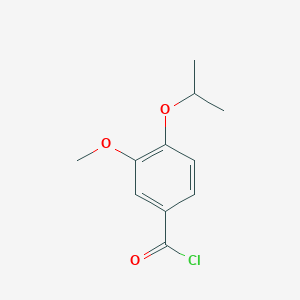
7-Chloro-2,5-bis(trifluoromethyl)benzimidazole
Overview
Description
“7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” is a chemical compound with the molecular formula C9H3ClF6N2. It has a molecular weight of 288.58 .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” consists of a benzimidazole core, which is a bicyclic molecule composed of a benzene ring and an imidazole ring . This compound also contains two trifluoromethyl groups and a chlorine atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” include a molecular weight of 288.58, and it should be stored at a temperature between 2-8°C .
Scientific Research Applications
Pharmaceutical Development
The incorporation of the trifluoromethyl group in pharmaceuticals has been shown to enhance the biological activity and metabolic stability of drug molecules . 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole could serve as a potent pharmacophore due to its structural uniqueness, potentially leading to the development of new therapeutic agents with improved efficacy and safety profiles.
Agrochemical Formulations
Compounds with trifluoromethyl groups, such as 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole , are often used in agrochemicals to protect crops from pests . Its application in this field could lead to the synthesis of novel pesticides or herbicides with enhanced potency and selectivity.
Catalysis
In catalysis, the introduction of fluorinated compounds can significantly alter the reactivity and selectivity of catalysts . 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole could be explored as a ligand or a catalyst component in various chemical reactions, potentially improving efficiency and yield.
Safety and Hazards
The safety data sheet for “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Future Directions
The future directions for “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . As benzimidazole derivatives can mimic properties of DNA bases, they could be utilized in the development of new pharmaceuticals .
properties
IUPAC Name |
4-chloro-2,6-bis(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6N2/c10-4-1-3(8(11,12)13)2-5-6(4)18-7(17-5)9(14,15)16/h1-2H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYXCTCSRYBQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,5-bis(trifluoromethyl)benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)


